diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate
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Overview
Description
Diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, maintaining optimal temperatures, and ensuring high yields through purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its indole moiety, which is present in many pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetamido and diethyl ester groups differentiates it from other indole derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
73747-60-1 |
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Molecular Formula |
C18H23N3O5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C18H23N3O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-13(12)7-6-8-14(15)19/h6-8,10,20H,4-5,9,19H2,1-3H3,(H,21,22) |
InChI Key |
WGCAXLXBSOFFAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=C2N)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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